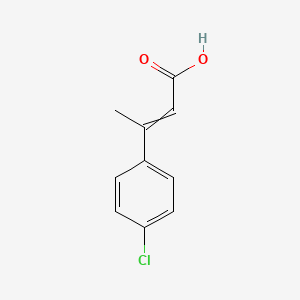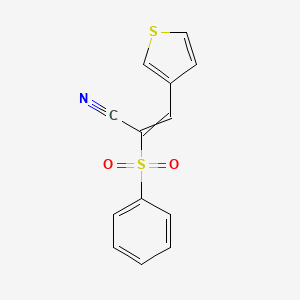
(4-Propoxy-benzyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propoxy-benzyl)-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl moiety, which is further substituted with a propoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-benzyl)-hydrazine typically involves the reaction of (4-Propoxy-benzyl)-chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
(4-Propoxy-benzyl)-chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Halogenating agents or other electrophiles can be used to introduce substituents at the benzyl position.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4-Propoxy-benzyl)-hydrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Propoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
(4-Methoxy-benzyl)-hydrazine: Similar structure but with a methoxy group instead of a propoxy group.
(4-Ethoxy-benzyl)-hydrazine: Similar structure but with an ethoxy group instead of a propoxy group.
(4-Butoxy-benzyl)-hydrazine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (4-Propoxy-benzyl)-hydrazine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and nature of the alkoxy substituent can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
33556-43-3 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4-propoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-2-7-13-10-5-3-9(4-6-10)8-12-11/h3-6,12H,2,7-8,11H2,1H3 |
InChI Key |
JZGVKFROOKXGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)



![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724838.png)
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid](/img/structure/B11724851.png)
![N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)

